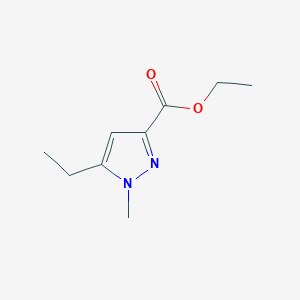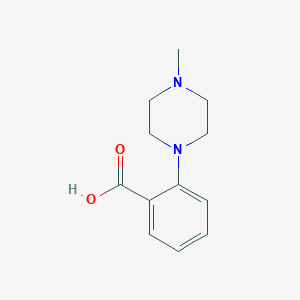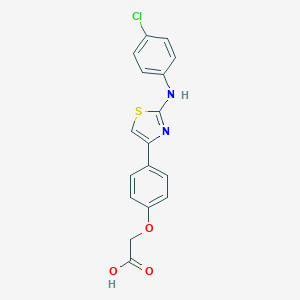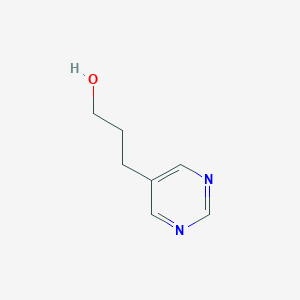![molecular formula C11H7F3N2O2 B066908 4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]- CAS No. 180606-37-5](/img/structure/B66908.png)
4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-, also known as TFP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It is a pyrimidine derivative that has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]- is not fully understood. However, it has been suggested that it exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]- has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in cancer. Additionally, 4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]- has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]- in lab experiments is its potent biological activity. It has been found to exhibit anti-inflammatory and anti-cancer activities at low concentrations, making it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
Future research on 4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]- could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, the development of 4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]- derivatives with improved potency and selectivity could lead to the discovery of novel therapeutic agents for the treatment of cancer, inflammation, and neurological disorders.
In conclusion, 4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-, or 4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-, is a promising compound with potential applications in the field of medicinal chemistry. Its potent biological activity and potential therapeutic applications make it an interesting subject for further research.
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]- has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo.
Propriétés
Numéro CAS |
180606-37-5 |
|---|---|
Nom du produit |
4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]- |
Formule moléculaire |
C11H7F3N2O2 |
Poids moléculaire |
256.18 g/mol |
Nom IUPAC |
4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)10-15-8(17)5-9(18)16-10/h1-5H,(H2,15,16,17,18) |
Clé InChI |
PKOBHYRUADTRSX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)O)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)O)C(F)(F)F |
Synonymes |
6-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]-4(3H)-PYRIMIDINONE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)

![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)
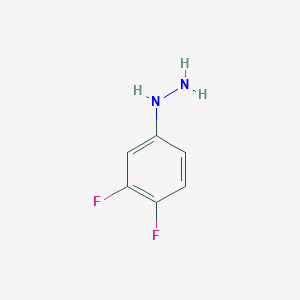

![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)

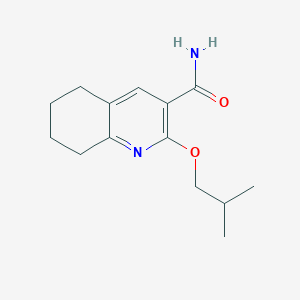
![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)

